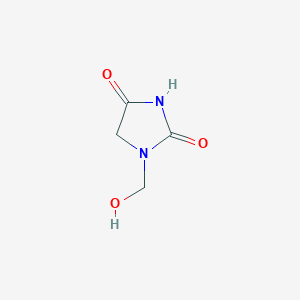
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide
Descripción general
Descripción
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide is a chemical compound belonging to the imidazolium family Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Another method involves the reaction of 1,3-dimethylimidazolidine with phthaloyl chloride at high temperatures, followed by the addition of 1,4-dioxane to precipitate the target molecule .
Análisis De Reacciones Químicas
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The imidazolium ring allows for various substitution reactions, including halogenation and alkylation.
Common reagents used in these reactions include nickel catalysts, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Medicine: It is being studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves its interaction with molecular targets and pathways. The imidazolium ring allows the compound to interact with various enzymes and receptors, leading to its biological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparación Con Compuestos Similares
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium chloride: Similar structure but different halide ion.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Contains an azido group and a different counterion.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains mesityl groups and a different counterion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C5H12BrFN2 |
|---|---|
Peso molecular |
199.06 g/mol |
Nombre IUPAC |
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide |
InChI |
InChI=1S/C5H11FN2.BrH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |
Clave InChI |
FFKPFVFLKLSSQC-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CCN(C1F)C.[Br-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluorobenzyl 5-bromo-2-[(2-fluorobenzyl)oxy]benzoate](/img/structure/B8492861.png)

![7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B8492881.png)

![Tert-butyl 3-(1-hydroxyethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8492894.png)





![1h-Pyrazole-3-carboxamide,4-[3-(hydroxymethyl)phenyl]-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8492940.png)
![1,1-dimethylethyl [(1R)-1-(3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B8492948.png)
